3-methyl-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]butanamide - 691392-85-5

3-methyl-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]butanamide

Catalog Number: EVT-1419406
CAS Number: 691392-85-5
Molecular Formula: C19H21N3O
Molecular Weight: 307.4g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3-Methyl-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]butanamide is a novel small molecule identified as a potential inhibitor of the Hedgehog (Hh) signaling pathway. [] This pathway plays a crucial role in embryonic development and is implicated in various cancers. [] Specifically, this compound acts as a Smoothened (SMO) antagonist, targeting a key receptor within the Hh pathway. []

Synthesis Analysis

While the provided literature doesn't directly detail the synthesis of 3-methyl-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]butanamide, its discovery stemmed from a "focused diversity" library screened for Hh pathway inhibitors. [] This suggests a multi-step synthesis likely involving the formation of the imidazo[1,2-a]pyridine core followed by coupling with a substituted benzamide moiety.

Mechanism of Action

3-Methyl-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]butanamide acts primarily as an antagonist of the Smoothened (SMO) receptor, effectively inhibiting the Hh signaling pathway at the receptor level. [] Additionally, it demonstrates an inhibitory effect downstream of Suppressor of Fused (SUFU), suggesting a potential secondary mechanism contributing to its efficacy. []

Applications
  • In vitro tumor cell growth inhibition: The compound significantly reduced growth in various cancer cell lines, including PANC-1, SUIT-2, PC-3, and FEMX. [] This highlights its potential as an anti-cancer agent.
  • In vivo tumor growth delay: Studies using SUIT-2 xenograft models demonstrated that treatment with 3-methyl-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]butanamide led to a temporary delay in tumor growth. [] This effect correlated with reduced stromal Gli1 levels, further supporting its role in Hh pathway inhibition. []

4-(2-(4-(8-Chloro-3,10-dibromo-6,11-dihydro-5H-benzo-(5,6)-cyclohepta(1,2-b)-pyridin-11(R)-yl)-1-piperidinyl)-2-oxo-ethyl)-1-piperidinecarboxamide (SCH66336)

  • Compound Description: SCH66336 is a farnesyl protein transferase inhibitor (FTI) that has shown clinical activity against certain solid tumors and hematological malignancies []. It inhibits the farnesylation of proteins, including prelamin A and HDJ-2, which are crucial for various cellular processes like signal transduction and cell cycle regulation.
  • Relevance: While sharing the common feature of a central pyridine ring, SCH66336 differs significantly from 3-Methyl-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]butanamide in its overall structure. Notably, SCH66336 features a benzo-(5,6)-cyclohepta(1,2-b)-pyridine moiety, absent in the main compound. Additionally, SCH66336 possesses complex piperidine-containing substituents and halogen substitutions on its core structure, contrasting with the simpler butanamide and methyl substituents in 3-Methyl-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]butanamide. This comparison highlights the structural diversity within compounds containing pyridine rings and their potential for diverse biological activities.

2-Bromo-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide (MS-0022)

  • Compound Description: MS-0022 is a novel small-molecule inhibitor of the Hedgehog (Hh) pathway, acting specifically on the Smoothened (SMO) receptor []. It exhibits potent inhibitory activity in the nanomolar range against SMO.
  • Relevance: MS-0022 is closely related to 3-Methyl-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]butanamide, sharing the core structure of an 8-methylimidazo[1,2-a]pyridine directly linked to a phenylbutanamide moiety. The key difference lies in the substituent on the benzamide ring, with MS-0022 featuring a bromine atom at the ortho position, while 3-Methyl-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]butanamide has a methyl group at the meta position of the butanamide. This similarity suggests that both compounds might interact with similar biological targets, although their specific activities and potencies may vary due to the structural differences.

3-Chloro-N-{(1S)-2-[(N,N-dimethylglycyl)amino]-1-[(4-{8-[(1S)-1-hydroxyethyl]imidazo[1,2-a]pyridin-2-yl}phenyl)methyl]ethyl}-4-[(1-methylethyl)oxy]benzamide (GSK923295)

  • Compound Description: GSK923295 is a potent and selective inhibitor of centromere-associated protein E (CENP-E) [, ]. This compound disrupts mitosis by preventing proper chromosome segregation, leading to cell cycle arrest and potentially inducing apoptosis in cancer cells.

(S)-N-(8-((4-(Cyclopentanecarbonyl)-3-methylpiperazin-1-yl)methyl)-7-methylimidazo[1,2-a]pyridin-6-yl)-2-methylpyrimidine-5-carboxamide (Compound 10)

  • Compound Description: Compound 10 acts as a retinoic-acid-related orphan receptor γt (RORγt) inverse agonist []. This mechanism positions it as a potential therapeutic agent for autoimmune diseases by suppressing the production of pro-inflammatory Th17 cytokines.

Properties

CAS Number

691392-85-5

Product Name

3-methyl-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]butanamide

IUPAC Name

3-methyl-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]butanamide

Molecular Formula

C19H21N3O

Molecular Weight

307.4g/mol

InChI

InChI=1S/C19H21N3O/c1-13(2)11-18(23)20-16-8-6-15(7-9-16)17-12-22-10-4-5-14(3)19(22)21-17/h4-10,12-13H,11H2,1-3H3,(H,20,23)

InChI Key

FAPCBIJHHYFUDH-UHFFFAOYSA-N

SMILES

CC1=CC=CN2C1=NC(=C2)C3=CC=C(C=C3)NC(=O)CC(C)C

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)C3=CC=C(C=C3)NC(=O)CC(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.